molecular formula C14H16BrNO2 B4979863 (E)-1-(4-bromophenyl)-3-morpholin-4-ylbut-2-en-1-one

(E)-1-(4-bromophenyl)-3-morpholin-4-ylbut-2-en-1-one

Cat. No.: B4979863
M. Wt: 310.19 g/mol
InChI Key: AJTUDICOUNYLFX-ZHACJKMWSA-N
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Description

(E)-1-(4-bromophenyl)-3-morpholin-4-ylbut-2-en-1-one is an organic compound that features a bromophenyl group and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-bromophenyl)-3-morpholin-4-ylbut-2-en-1-one typically involves the reaction of 4-bromobenzaldehyde with morpholine and an appropriate enone precursor under basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free methods and microwave-assisted synthesis are explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-bromophenyl)-3-morpholin-4-ylbut-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or thiol in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

Scientific Research Applications

(E)-1-(4-bromophenyl)-3-morpholin-4-ylbut-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-1-(4-bromophenyl)-3-morpholin-4-ylbut-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(4-bromophenyl)-3-phenylpropenone
  • (E)-4-(4-bromophenyl)but-3-en-2-one
  • 5-[(E)-(4-bromophenyl)diazenyl]-1H-imidazole

Uniqueness

(E)-1-(4-bromophenyl)-3-morpholin-4-ylbut-2-en-1-one is unique due to the presence of both a bromophenyl group and a morpholine ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

(E)-1-(4-bromophenyl)-3-morpholin-4-ylbut-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO2/c1-11(16-6-8-18-9-7-16)10-14(17)12-2-4-13(15)5-3-12/h2-5,10H,6-9H2,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTUDICOUNYLFX-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=CC=C(C=C1)Br)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C1=CC=C(C=C1)Br)/N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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